2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol
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Overview
Description
2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This particular compound is characterized by its unique structure, which includes diethylamino groups and a triazinyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions usually conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The diethylamino groups and triazinyl core play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triethylamino-1,3,5-triazine: Similar structure but with ethyl groups instead of diethylamino groups.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups instead of diethylamino groups.
2-Amino-4,6-bis(diethylamino)-1,3,5-triazine: Lacks the methylamino and ethanol groups.
Uniqueness
2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is unique due to its combination of diethylamino groups, a triazinyl core, and an ethanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
52298-70-1 |
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Molecular Formula |
C14H28N6O |
Molecular Weight |
296.41 g/mol |
IUPAC Name |
2-[[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C14H28N6O/c1-6-19(7-2)13-15-12(18(5)10-11-21)16-14(17-13)20(8-3)9-4/h21H,6-11H2,1-5H3 |
InChI Key |
JDWKVHFATXHTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N(C)CCO)N(CC)CC |
Origin of Product |
United States |
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